REACTION_CXSMILES
|
[CH3:1][C:2]([OH:10])([C:4]#[C:5][C:6]([CH3:9])(O)[CH3:7])[CH3:3].[OH2:11]>OS(O)(=O)=O>[CH3:3][C:2]1([CH3:1])[C:4](=[O:11])[CH2:5][C:6]([CH3:7])([CH3:9])[O:10]1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C#CC(C)(O)C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the flask was stirred in a room temperature water bath for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated until the homogeneous solution
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
DISTILLATION
|
Details
|
The solution was distilled
|
Type
|
DISTILLATION
|
Details
|
250 mL of distillate was collected
|
Type
|
ADDITION
|
Details
|
(more H2O was added)
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
distilled (150° C.)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC(CC1=O)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44.5 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |